(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various substituents, including a benzoyl group, a bromophenyl group, a hydroxy group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone or ketoester under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or osmium tetroxide.
Oxolan-2-ylmethyl Group Introduction: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alkoxides.
Coupling: Palladium catalysts, organoboron reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective agents.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure with a chlorine atom instead of bromine.
4-BENZOYL-5-(4-METHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure with a methoxy group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE imparts unique reactivity and potential biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions and reactions that other substituents may not, making this compound particularly interesting for further study.
Properties
Molecular Formula |
C22H20BrNO4 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20BrNO4/c23-16-10-8-14(9-11-16)19-18(20(25)15-5-2-1-3-6-15)21(26)22(27)24(19)13-17-7-4-12-28-17/h1-3,5-6,8-11,17,19,25H,4,7,12-13H2/b20-18+ |
InChI Key |
JQTKQDOGNHXBPQ-CZIZESTLSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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